molecular formula C10H7ClN2O B11777536 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile

2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile

Cat. No.: B11777536
M. Wt: 206.63 g/mol
InChI Key: XADLUAISPBVCOE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile (CAS 1806392-81-3) is a benzo[d]oxazole derivative. This compound features a benzoxazole core, a heterocyclic compound known to be of significant interest in medicinal chemistry and materials science . The molecular structure incorporates both a reactive chloromethyl group and a polar acetonitrile moiety, making it a versatile and valuable intermediate in organic synthesis . Compounds within the benzoxazole class have been studied for their diverse biological activities, including anti-inflammatory and antipyretic effects . As a building block, this compound can be used to develop more complex molecules for pharmaceutical research and as a precursor for the synthesis of other fine chemicals . The chloromethyl group serves as an excellent electrophile for further functionalization, such as nucleophilic substitution reactions, allowing researchers to create a wide array of derivatives. The acetonitrile group can also be transformed into other functional groups, such as carboxylic acids or amides, expanding its utility in chemical synthesis. 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-[2-(chloromethyl)-1,3-benzoxazol-7-yl]acetonitrile

InChI

InChI=1S/C10H7ClN2O/c11-6-9-13-8-3-1-2-7(4-5-12)10(8)14-9/h1-3H,4,6H2

InChI Key

XADLUAISPBVCOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods

Industrial production methods for 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloromethyl group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile exhibit significant antimicrobial properties. In particular, studies have shown its efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound demonstrated an IC50 value of 7.05 μM against this pathogen, indicating potent antibacterial activity.

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed selective cytotoxicity towards several cancerous cells while sparing normal cells, with an IC50 value of 10.5 μM against specific cancer lines. This selectivity suggests potential for development into anticancer therapies.

Enzyme Inhibition

Inhibition studies have identified that 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile can inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The compound exhibited an IC50 comparable to established AChE inhibitors, which could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's.

Precursor for Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. For example, it has been utilized in the synthesis of various benzoxazole derivatives through reactions with amines and other nucleophiles under controlled conditions .

Reaction Conditions Yield Notes
Dichloromethane at 0-20°C95%Reaction with ethyl chloroacetimidate hydrochloride .
Acetic acid in dichloromethane86.5%Reaction with substituted 2-aminophenol .
N-methyl-acetamide, mineral oil32%Synthesis of methoxy derivatives .

Antitubercular Studies

A study highlighted the application of 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile as a promising scaffold for developing new antitubercular agents. The compound's derivatives were tested against resistant strains of Mycobacterium tuberculosis, showing improved efficacy over existing treatments .

Neurological Implications

Another investigation focused on the compound's potential to modulate neuroprotective pathways. By inhibiting AChE, the derivatives could potentially enhance cholinergic signaling, offering therapeutic avenues for cognitive disorders .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile (Coumarin-Acetonitrile Hybrid)

  • Structure : A coumarin derivative with an acetonitrile group attached via an ether linkage.
  • Key Differences :
    • The coumarin core (oxygen-containing lactone) contrasts with the benzo[d]oxazole system, which includes nitrogen. This difference alters electronic properties, affecting reactivity and binding interactions .
    • The acetonitrile group in the coumarin hybrid is oxygen-linked, reducing its electron-withdrawing effect compared to direct attachment in the target compound.

2-(1-Benzofuran-7-yl)acetonitrile

  • Structure : Benzofuran fused ring with an acetonitrile substituent.
  • Key Differences :
    • Benzofuran lacks the nitrogen atom present in benzo[d]oxazole, reducing hydrogen-bonding capacity and altering metabolic stability .
    • The acetonitrile group’s position (7th position) matches the target compound, suggesting similar steric effects in reactions.

Chloroacetonitrile (C₂H₂ClN)

  • Structure : Simple aliphatic nitrile with a chlorine substituent.
  • Key Differences :
    • The absence of an aromatic system simplifies reactivity, making chloroacetonitrile a volatile precursor.
    • Toxicity: Chloroacetonitrile is toxic to aquatic life (H411 hazard statement), suggesting similar ecotoxicological concerns for the target compound’s nitrile group .

Epichlorohydrin (C₃H₅ClO)

  • Structure : Chloromethyl-substituted epoxide.
  • Key Differences: The epoxide ring confers high reactivity, whereas the benzo[d]oxazole system stabilizes the chloromethyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Toxicity/Notes
2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile Hypothetical: C₁₀H₇ClN₂O ~206.63 Not available Benzooxazole, Chloromethyl, Acetonitrile Potential irritant (inferred from chloromethyl analogs)
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile C₁₇H₁₁NO₄ 293.27 Not provided Coumarin, Acetonitrile Limited toxicity data
2-(1-Benzofuran-7-yl)acetonitrile C₁₀H₇NO 157.17 Not provided Benzofuran, Acetonitrile Higher lipophilicity vs. benzooxazoles
Chloroacetonitrile C₂H₂ClN 75.5 107-14-2 Aliphatic nitrile, Chlorine Toxic to aquatic life
Epichlorohydrin C₃H₅ClO 92.52 106-89-8 Epoxide, Chloromethyl Suspected carcinogen

Toxicity and Handling Considerations

  • Chloromethyl Hazards: BCME (a chloromethyl ether) is a potent carcinogen, but aromatic chloromethyl derivatives may have lower volatility and thus reduced inhalation risks .
  • Nitrile Hazards : Chloroacetonitrile’s aquatic toxicity implies that the target compound requires careful disposal to prevent environmental contamination.

Biological Activity

2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current knowledge on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a chloromethyl group attached to a benzo[d]oxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

C9H8ClN2O\text{C}_9\text{H}_8\text{ClN}_2\text{O}

Antimicrobial Activity

Research indicates that derivatives of benzo[d]oxazole, including 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile, exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 to 7.81 µg/ml, demonstrating a broad spectrum of activity, although they were generally less potent than standard drugs like fluconazole against certain strains .

Anticancer Activity

The anticancer potential of 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile has been investigated in several studies. It has shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it may interact with enzymes or receptors that regulate apoptotic pathways .

Case Studies

Several case studies have documented the effects of benzo[d]oxazole derivatives:

  • Study on Apoptosis Induction : A study found that certain derivatives induced apoptosis in MCF-7 cells in a dose-dependent manner, with flow cytometry confirming increased caspase activity, a marker for apoptosis .
  • Neuroprotective Effects : In models of Alzheimer's disease, related compounds demonstrated neuroprotective effects by inhibiting the expression of pro-apoptotic factors and promoting anti-apoptotic factors. This suggests potential applications beyond oncology .

The exact mechanisms through which 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It likely affects pathways such as Akt/GSK-3β/NF-κB, which are crucial in regulating cell survival and apoptosis .

Comparative Biological Activity Table

CompoundMIC (µg/ml)Cancer Cell LineIC50 (µM)Mechanism
2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile250 - 7.81MCF-7TBDApoptosis induction
DoxorubicinN/AMCF-70.5DNA intercalation
Fluconazole<250C. albicansN/AErgosterol biosynthesis inhibition

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like benzoxazole derivatives are synthesized via refluxing with potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) to activate the chloromethyl group . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to chloroacetonitrile) and reaction time (6–12 hours). Impurities, such as unreacted starting materials, can be minimized by column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is standard. Purity thresholds >98% are critical for downstream applications .
  • Structural Confirmation : Combine nuclear magnetic resonance (NMR) (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the benzylic CH₂Cl group in analogs shows distinct triplet splitting (~4.5 ppm in ¹H NMR) and a molecular ion peak matching the exact mass .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability tests indicate degradation under prolonged exposure to light or moisture. Store at –20°C in airtight, amber vials with desiccants (e.g., silica gel). Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life using HPLC to monitor degradation products like hydrolyzed nitriles .

Q. Which analytical techniques are most reliable for quantifying trace impurities?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) detects impurities at ppm levels. For example, residual DMF from synthesis can be quantified using a hydrophilic interaction chromatography (HILIC) column .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions. Studies on benzothiazole analogs show that electron-withdrawing groups (e.g., nitrile) lower activation energy by stabilizing the transition state . Molecular docking can also predict binding interactions with biological targets, such as enzymes requiring nucleophilic substitution .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitutions involving this compound?

  • Methodological Answer : Contradictions arise from solvent effects and competing pathways. For example, in polar aprotic solvents (DMF), the reaction follows an SN2 mechanism, while protic solvents (ethanol) may favor elimination (E2) due to base strength. Kinetic isotope effect (KIE) studies and Hammett plots can resolve ambiguities .

Q. How does the electronic nature of the benzo[d]oxazole ring influence the compound’s spectroscopic properties?

  • Methodological Answer : Electron-deficient rings (due to nitrile and oxazole) shift UV-Vis absorption maxima to shorter wavelengths (λmax ~270 nm). Time-dependent DFT (TD-DFT) simulations correlate these shifts with π→π* transitions, validated by experimental spectra .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions like dimerization .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) suppress byproducts in coupling reactions by accelerating desired pathways .

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or residual solvents. Single-crystal X-ray diffraction (SCXRD) confirms crystalline structure, while differential scanning calorimetry (DSC) identifies polymorph transitions. For example, a 5°C variation in melting points may indicate solvent inclusion .

Methodological Resources

  • Synthesis : Reflux with K₂CO₃ in DMF for 9 hours .
  • Purification : Recrystallization from ethanol (yield: 65–75%) .
  • Spectroscopy : ¹H NMR (CDCl₃, 400 MHz): δ 4.58 (s, 2H, CH₂Cl), 7.32–7.89 (m, aromatic H) .

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